2-(1,3-Dihidroisobenzofuran-5-il)-4,4,5,5-tetrametil-1,3,2-dioxaborolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

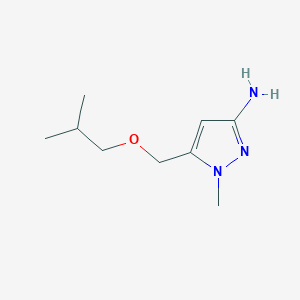

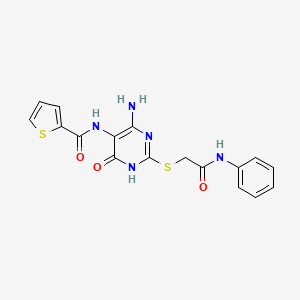

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as DIB, is an organoboron compound that has been studied for its various applications in scientific research. DIB is a colorless, odorless and non-toxic solid that is soluble in organic solvents and insoluble in water. It has a melting point of 77-78°C and a boiling point of 160-161°C. DIB is a versatile compound that can be used in a variety of chemical reactions and has a wide range of applications in the field of scientific research.

Mecanismo De Acción

The mechanism of action of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is not yet fully understood. However, it is believed that the compound is able to form stable complexes with various organic molecules and can act as a Lewis acid in organic reactions. Furthermore, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as a catalyst in the formation of organoboron compounds and can act as a nucleophile in organic reactions.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are not yet fully understood. However, it is believed that the compound can act as an antioxidant and can protect cells from oxidative damage. Furthermore, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as an anti-inflammatory agent and can reduce inflammation in the body. Additionally, it is believed that 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can act as an anti-cancer agent and can inhibit the growth of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments has a number of advantages. It is a versatile compound that can be used in a variety of chemical reactions and can be used for the synthesis of a variety of organoboron compounds. Furthermore, it is non-toxic and has a low boiling point, making it suitable for use in laboratory experiments. However, there are also some limitations to the use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in laboratory experiments. It is not soluble in water and can be difficult to handle in aqueous solutions. Additionally, it can be difficult to purify and can be prone to contamination.

Direcciones Futuras

The future directions for the use of 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in scientific research are numerous. It can be used in the synthesis of novel organoboron compounds for use in catalytic reactions. It can also be used in the development of new materials for use in various applications. Additionally, it can be used in the development of new methods for the detection of various analytes. Furthermore, it can be used in the development of new drugs and treatments for various diseases and conditions. Finally, it can be used in the development of new methods for the synthesis of polymers-supported organoboron reagents and boron-containing polymers.

Métodos De Síntesis

2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through a two-step process. The first step involves the reaction of 2-(1,3-dihydroisobenzofuran-5-yl)-1,3-dioxolane with sodium borohydride in an aqueous solution. The second step involves the reaction of the resulting compound with tetramethyl orthosilicate in an organic solvent. This process produces 2-(1,3-Dihydroisobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in high yields and can be used for the synthesis of a variety of organoboron compounds.

Aplicaciones Científicas De Investigación

Actividad antiproliferativa

Se sintetizó una serie de trece isobenzofuran-1(3H)-onas con funcionalidad en C-3 a través de reacciones de condensación, aromatización y acetilación . Estos compuestos se sometieron a bioensayos in vitro contra las líneas celulares de cáncer U937 (linfoma) y K562 (leucemia mieloide) utilizando el ensayo de citotoxicidad MTT . Algunos derivados inhibieron el 90% de la viabilidad celular a 100 µM .

Actividad antimicrobiana

El compuesto se ha utilizado en la síntesis de 4-sustituidos fenil-5-[1-(4-fluorofenil)-1,3-dihidroisobenzofuran-5-il]-2H-1,2,4-triazol-3-tionas . Estos compuestos sintetizados se han cribado para determinar sus actividades antibacterianas y antifúngicas . Los compuestos 12d y 12h muestran resultados alentadores, mientras que los demás compuestos presentan actividades moderadas .

Síntesis de porfirinas

Se sintetizaron porfirinas trans-A2B2 funcionalizadas, incluyendo grupos éster, carboxílico, anhídrido y derivados de N-hidroxiftalimida (NHPI) mediante una secuencia de reacción de varios pasos a partir de ácido 4-metilftálico . Los estudios computacionales indicaron que una menor desviación del ángulo de 180° podría conducir a energías electrónicas más negativas para los compuestos sintetizados .

Propiedades

IUPAC Name |

2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BO3/c1-13(2)14(3,4)18-15(17-13)12-6-5-10-8-16-9-11(10)7-12/h5-7H,8-9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDYIHQRIANGLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(COC3)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1352037-60-5 |

Source

|

| Record name | 2-(1,3-dihydro-2-benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((1R,5S)-8-((4-fluoro-3-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2393715.png)

![N-[(3-chlorophenyl)(cyano)methyl]-3-[methyl(propyl)amino]propanamide](/img/structure/B2393719.png)

![6-Cyano-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-N-methylpyridine-3-carboxamide](/img/structure/B2393720.png)

![N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B2393723.png)

![exo-3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hemioxalate](/img/structure/B2393731.png)